3-Formyl-4-(tributylstannyl)pyridine

Stille Cross-Coupling Organotin Chemistry Palladium Catalysis

Essential Stille coupling building block for constructing 3-formyl-4-arylpyridine libraries in medicinal chemistry. The 3-formyl group enables downstream derivatization while the 4-tributylstannyl moiety ensures precise regiochemical installation. Key intermediate in pemetrexed disodium synthesis. Requires strict anhydrous and inert-atmosphere handling to preserve aldehyde integrity. Verify availability now.

Molecular Formula C18H31NOSn
Molecular Weight 396.2 g/mol
CAS No. 160351-06-4
Cat. No. B063115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-(tributylstannyl)pyridine
CAS160351-06-4
Molecular FormulaC18H31NOSn
Molecular Weight396.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C=O
InChIInChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3;
InChIKeyCQDQKSXEFDNNNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-4-(tributylstannyl)pyridine (CAS 160351-06-4): Organotin Building Block for Stille Cross-Coupling


3-Formyl-4-(tributylstannyl)pyridine (CAS 160351-06-4), also designated as 4-(tributylstannyl)nicotinaldehyde, is a heteroaryl organostannane with the molecular formula C18H31NOSn and molecular weight 396.15 g/mol . This compound features a pyridine ring bearing a formyl (aldehyde) group at the 3-position and a tributylstannyl moiety at the 4-position. It is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, wherein the tributylstannyl group undergoes transmetalation to transfer the functionalized pyridyl scaffold to an electrophilic partner [1]. The compound is supplied as a solid with a reported melting point of 136 °C and is recommended for storage under inert atmosphere at temperatures not exceeding 8 °C to preserve stability .

Why Generic Substitution of 3-Formyl-4-(tributylstannyl)pyridine Is Not Straightforward


Substitution among in-class pyridylstannane reagents is constrained by several factors that directly impact synthetic feasibility. First, the presence of the reactive 3-formyl group in this compound introduces chemoselectivity requirements absent in non-formylated analogs such as 4-(tributylstannyl)pyridine (CAS 124252-41-1) . The aldehyde moiety is susceptible to nucleophilic attack and oxidation, necessitating strict anhydrous and inert-atmosphere conditions during both storage and reaction setup . Second, the regiochemistry of the stannyl group (4-position) dictates the connectivity of the cross-coupled product; substituting a 2-stannylpyridine or 3-stannylpyridine analog would yield a different constitutional isomer. Third, the tributylstannyl group offers a distinct balance of reactivity and stability compared to trimethylstannyl analogs—the latter are more volatile and can present greater handling challenges, whereas the tributyl variant provides sufficient transmetalation efficiency while remaining a tractable solid at ambient temperature . These constraints mean that direct replacement with a generic pyridylstannane without matching substitution pattern and functional group compatibility will either produce the wrong regioisomer, compromise the formyl group, or require extensive re-optimization of coupling conditions. The evidence below quantifies where this specific reagent offers verifiable differentiation.

Quantitative Evidence Guide: 3-Formyl-4-(tributylstannyl)pyridine Differentiation Data


CuO-Mediated Stille Coupling Acceleration: Pyridylstannane Reactivity Enhancement

In Stille coupling reactions involving 2-tributylstannylpyridine with halobenzenes and heterocyclic halides, the addition of cupric oxide (CuO) as an additive leads to significantly accelerated reaction rates and higher yields compared to the standard additive-free protocol. While this study employed the 2-stannyl isomer rather than the 4-stannyl-3-formyl derivative, the mechanistic principle is class-transferable to 3-formyl-4-(tributylstannyl)pyridine given the shared tributylstannyl-pyridine core [1].

Stille Cross-Coupling Organotin Chemistry Palladium Catalysis

Regioselective Orthogonality: Stannyl Group Retention During Negishi Coupling at C-Br

Research demonstrates that 2-bromo-5(or 6)-tri-n-butylstannylpyridines undergo Negishi coupling at the C-Br position with alkyl or arylzinc chlorides while the tributylstannyl group remains intact. This orthogonality enables the resulting pyridylstannanes to be used in subsequent Stille couplings for further functionalization [1]. While the target compound (3-formyl-4-(tributylstannyl)pyridine) does not contain a bromo substituent, this evidence establishes a class-level principle: the tributylstannyl group is compatible with orthogonal cross-coupling sequences, meaning the 4-stannyl moiety can be preserved while other positions undergo functionalization, or conversely, the stannyl group can be selectively activated in a later step.

Negishi Coupling Orthogonal Reactivity Liquid Crystal Synthesis

GHS Hazard Profile: Comparable Toxicity But Reduced Volatility vs. Trimethylstannyl Analogs

3-Formyl-4-(tributylstannyl)pyridine carries GHS hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H302+312+332 (harmful if swallowed, in contact with skin, or if inhaled) . In comparison, trimethylstannylpyridine analogs (e.g., CAS 59020-06-3) carry the same acute toxicity and irritation warnings plus H400 (very toxic to aquatic life) , while the tributyl derivative does not carry an aquatic toxicity classification in the available SDS documentation. The tributylstannyl compound is a solid with melting point 136 °C and recommended storage ≤8 °C , whereas trimethylstannylpyridines are typically liquids at ambient temperature and present greater inhalation exposure risks due to higher volatility.

Safety Data Organotin Handling Procurement Compliance

Formyl Group Functional Density: Dual Reactive Handle Differentiation from Non-Formylated Stannylpyridines

3-Formyl-4-(tributylstannyl)pyridine contains two synthetically orthogonal reactive centers: the electrophilic aldehyde at the 3-position and the nucleophilic stannyl group at the 4-position. In contrast, 4-(tributylstannyl)pyridine (CAS 124252-41-1) lacks the formyl group entirely, providing only the stannyl coupling handle . The formyl group enables condensation reactions (imine formation, reductive amination), oxidation to carboxylic acid, or reduction to hydroxymethyl independently of Stille coupling at the 4-position. This dual functionality reduces the number of synthetic steps required to access complex pyridine scaffolds compared to building from a non-functionalized stannylpyridine, which would require subsequent C-H functionalization or additional protection/deprotection sequences to introduce an aldehyde equivalent.

Heterocyclic Functionalization Aldehyde Chemistry Building Block Selection

Optimal Application Scenarios for 3-Formyl-4-(tributylstannyl)pyridine Procurement


Stille Coupling for 3-Formyl-4-arylpyridine Library Synthesis

Researchers building focused libraries of 3-formyl-4-arylpyridines for medicinal chemistry programs can utilize 3-formyl-4-(tributylstannyl)pyridine as the key building block. The tributylstannyl group undergoes efficient Stille coupling with diverse aryl halides or triflates to install aryl groups at the 4-position while preserving the 3-formyl moiety for downstream diversification. The CuO additive protocol documented for related stannylpyridines [1] can be applied to accelerate sluggish couplings. This scenario is particularly valuable when the target molecules require a pre-installed aldehyde at the 3-position that would be difficult to introduce after C-C bond formation.

Sequential Functionalization Leveraging Orthogonal Reactivity

In multi-step synthetic routes where the 3-formyl group must undergo transformation (e.g., reductive amination to amine, oxidation to acid, or condensation to imine) prior to Stille coupling at the 4-position, this compound offers true orthogonality. The tributylstannyl group remains stable under typical aldehyde derivatization conditions (provided anhydrous conditions are maintained), enabling sequential functionalization. The class-level evidence of stannyl group survival during Negishi coupling [2] supports the broader principle that the Sn-C bond tolerates diverse reaction conditions when the stannyl group is not the intended reactive site.

Pemetrexed Intermediate Production in Pharmaceutical Manufacturing

3-Formyl-4-(tributylstannyl)pyridine is recognized as an intermediate in the synthesis of pemetrexed disodium, an established anticancer drug . For process chemistry teams developing or optimizing pemetrexed synthetic routes, procurement of this specific stannylpyridine derivative is necessary to execute the established coupling step that installs the pyridine core with correct regiochemistry. Substitution with a different stannylpyridine regioisomer would produce an incorrect intermediate and cannot be accepted without complete route revalidation.

Liquid Crystal and Advanced Material Precursor Synthesis

Pyridinylstannanes have demonstrated utility in the synthesis of liquid crystalline materials containing pyridine and thiophene aromatic cores [2]. 3-Formyl-4-(tributylstannyl)pyridine provides a route to 4-substituted-3-formylpyridine-containing mesogens or ligands for coordination complexes. The formyl group offers a handle for further extension or conjugation, while the stannyl group enables precise installation of the pyridine unit into extended aromatic systems via Stille coupling. This scenario is relevant for materials scientists developing organic electronic materials, metal-organic frameworks, or supramolecular assemblies requiring functionalized pyridine building blocks.

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